Ethyl (isoxazol-3-ylamino)(oxo)acetate
Overview
Description
Ethyl (isoxazol-3-ylamino)(oxo)acetate, also known as ethyl isooxazole-3-acetate (EIA), is an organic compound belonging to the class of oxazoles. It is a colorless liquid with a faint odor and is soluble in water and organic solvents. EIA has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for EIA.
Scientific Research Applications
Synthesis of Chiral Carboxylates
Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates have been used in the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates. These compounds are synthesized through N-acylation by various natural and synthetic phthalimidylamino acids and then irradiated to form 2-aminoalkyloxazole-5-carboxylates smoothly (Cox, Prager, Svensson, & Taylor, 2003).
Development of Anticancer Agents
Ethyl (isoxazol-3-ylamino)(oxo)acetate derivatives have shown potential in anticancer research. A study exploring the synthesis of isoxazole-5(4H)-ones derivatives demonstrated excellent anticancer activity against lung cancer cells, highlighting the potential of these compounds in drug development (Badiger, Khatavi, & Kamanna, 2022).
Inhibitors of Protein Tyrosine Phosphatase
Compounds like ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates, derived from ethyl (isoxazol-3-ylamino)(oxo)acetate, have been studied for their inhibitory activity against protein tyrosine phosphatase 1B. These compounds showed potential as rapid reversible inhibitors, suggesting applications in therapeutic research (Navarrete-Vázquez et al., 2012).
Novel Synthesis Methods
Ethyl (isoxazol-3-ylamino)(oxo)acetate is also significant in the development of novel synthesis methods for derivatives like isoxazolone. Studies have shown efficient synthesis of isoxazolone derivatives using various catalysts and solvent-free conditions, emphasizing the versatility of ethyl (isoxazol-3-ylamino)(oxo)acetate in chemical synthesis (Kiyani & Ghorbani, 2015; Kiyani et al., 2022).
properties
IUPAC Name |
ethyl 2-(1,2-oxazol-3-ylamino)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-2-12-7(11)6(10)8-5-3-4-13-9-5/h3-4H,2H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYNXYKROUYIPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NOC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (isoxazol-3-ylamino)(oxo)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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